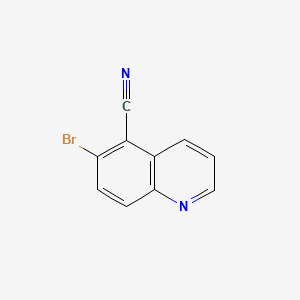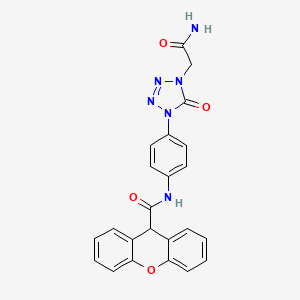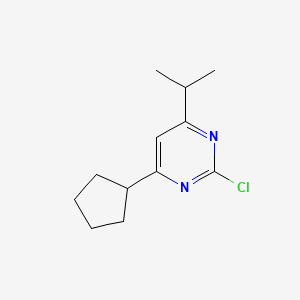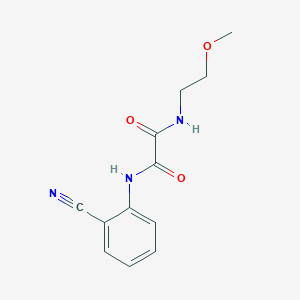
7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a coumarin core with a piperazine moiety, which enhances its pharmacological properties.
Mecanismo De Acción
Target of Action
The primary targets of the compound 7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one are serotonin 5-HT1A and 5-HT2A receptors . These receptors belong to the group of G-protein-coupled membrane receptors located on the cell membrane of neurons and selected other cells, including smooth muscle, pancreatic β-cells, hepatocytes, and adipocytes .
Mode of Action
The compound this compound interacts with its targets, the serotonin 5-HT1A and 5-HT2A receptors, by binding to them . This binding can lead to changes in the equilibrium dissociation constant values of the tested compounds, showing differential intrinsic activities of the agonist and antagonist modes .
Biochemical Pathways
The compound this compound affects the serotonin pathway . Serotonin is a neurotransmitter that mediates the action of serotonin both in the central nervous system and the periphery nerves . The compound’s interaction with the serotonin receptors can lead to changes in this pathway and its downstream effects .
Pharmacokinetics
The compound’s affinity for the serotonin 5-ht1a and 5-ht2a receptors suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its interaction with the serotonin 5-HT1A and 5-HT2A receptors . By binding to these receptors, the compound can influence the serotonin pathway and potentially affect various physiological processes mediated by serotonin .
Análisis Bioquímico
Biochemical Properties
7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound also exhibits affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors . These interactions suggest its potential role in modulating neurotransmitter activity and influencing metabolic pathways.
Cellular Effects
The effects of This compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA). This compound can modulate gene expression by affecting transcription factors such as CREB (cAMP response element-binding protein). Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with specific biomolecules. It acts as an agonist at serotonin receptors, leading to the activation of downstream signaling cascades. The compound also inhibits certain enzymes, such as monoamine oxidase, which results in increased levels of neurotransmitters like serotonin and dopamine . These molecular interactions contribute to its overall pharmacological profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been studied over various time frames. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies indicate that it can induce sustained changes in cellular function, including prolonged activation of signaling pathways and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of This compound vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects, such as anxiolytic and antidepressant-like activities. At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, primarily mediated by cytochrome P450 enzymes. The compound is converted into various metabolites, which may retain some pharmacological activity. Additionally, it interacts with cofactors such as NADPH and glutathione, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its cellular uptake and efflux. These interactions affect its localization and accumulation in various tissues, influencing its overall pharmacokinetics .
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes. Post-translational modifications, such as phosphorylation, may direct it to specific compartments or organelles, further modulating its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 1-(2-hydroxyethyl)piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 7-hydroxy-4-methylcoumarin is reacted with 1-(2-hydroxyethyl)piperazine under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine moiety can be substituted with various alkyl or aryl groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a valuable tool in the study of enzyme kinetics and mechanisms.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for use in the production of polymers and other advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxy-4-methylcoumarin: Lacks the piperazine moiety, resulting in different pharmacological properties.
4-hydroxycoumarin: Another coumarin derivative with distinct biological activities.
6-acetyl-7-hydroxy-4-methylcoumarin: Contains an acetyl group, which alters its chemical reactivity and biological activity.
Uniqueness
The presence of the piperazine moiety in 7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one distinguishes it from other coumarin derivatives. This structural feature enhances its pharmacological properties, making it a unique and valuable compound in medicinal chemistry.
Propiedades
IUPAC Name |
7-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-15(21)3-2-14-13(10-16(22)23-17(12)14)11-19-6-4-18(5-7-19)8-9-20/h2-3,10,20-21H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSMFKPVFUFSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,2-dimethoxyethyl)-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2615218.png)


![(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2615223.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2615226.png)
![({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)dimethylamine](/img/structure/B2615228.png)

![6-benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2615232.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2615233.png)
![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2615234.png)



